1,2-Dibromo-4,5-bis(octyloxy)benzene
Overview
Description
1,2-Dibromo-4,5-bis(octyloxy)benzene is an organic compound with the molecular formula Br2C6H2(OC8H17)2 and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of two bromine atoms and two octyloxy groups attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1,2-Dibromo-4,5-bis(octyloxy)benzene typically involves the bromination of 4,5-dioctyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
1,2-Dibromo-4,5-bis(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,5-dioctyloxybenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dibromo-4,5-bis(octyloxy)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is employed in the study of biological systems and the development of bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,5-bis(octyloxy)benzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and octyloxy groups. These functional groups allow the compound to participate in substitution, reduction, and coupling reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1,2-Dibromo-4,5-bis(octyloxy)benzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,5-dimethoxybenzene: This compound has methoxy groups instead of octyloxy groups, which affects its reactivity and applications.
1,2-Dibromo-4,5-dioctyloxybenzene: This compound is similar but may have different substitution patterns or additional functional groups.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: This compound has nitrile groups instead of bromine atoms, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1,2-dibromo-4,5-dioctoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRWRVHDLPUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405503 | |
Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118132-04-0 | |
Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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